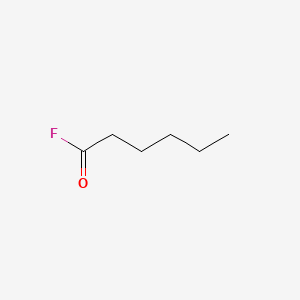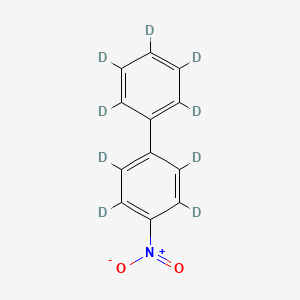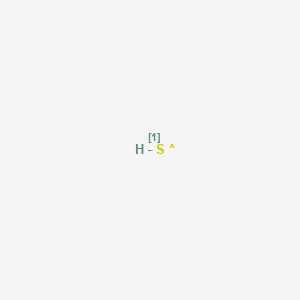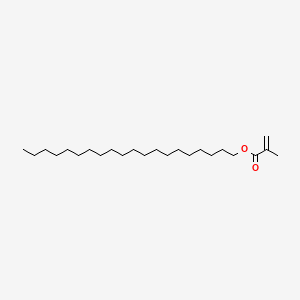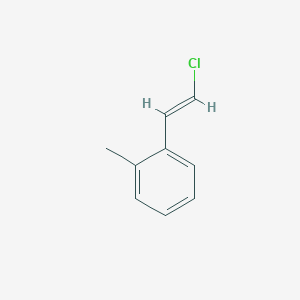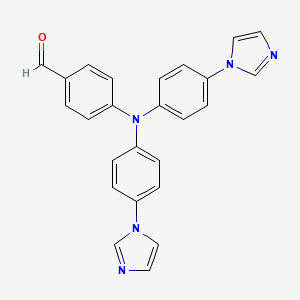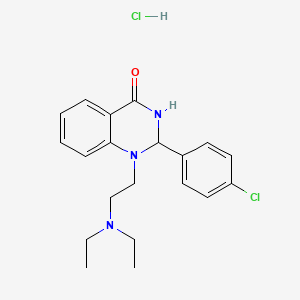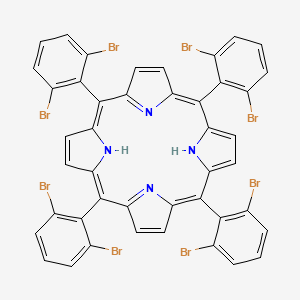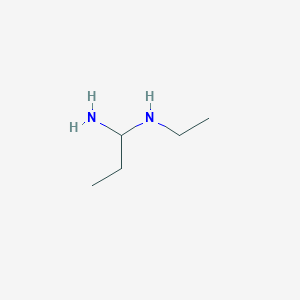
1-N'-ethylpropane-1,1-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-13-propanediamine is a chemical compound with the molecular formula C5H13N2. It is a diamine, meaning it contains two amine groups. This compound is typically a colorless to pale yellow liquid with a strong, pungent odor. It is soluble in water, alcohols, and ethers, making it versatile for various applications in organic synthesis and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
N-Ethyl-13-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with ethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Br-(CH2)3-Br+2C2H5NH2→C2H5NH-(CH2)3-NH2C2H5+2HBr
Another method involves the hydrogenation of N-ethyl-3-aminopropionitrile in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of N-Ethyl-13-propanediamine often involves the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity .
化学反応の分析
Types of Reactions
N-Ethyl-13-propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used
科学的研究の応用
N-Ethyl-13-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used as a catalyst in polymerization reactions and as an intermediate in the production of other chemicals
作用機序
The mechanism of action of N-Ethyl-13-propanediamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .
類似化合物との比較
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacks the ethyl group.
Ethylenediamine: Another diamine with a shorter carbon chain.
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of an ethyl group .
Uniqueness
N-Ethyl-13-propanediamine is unique due to the presence of the ethyl group, which can influence its reactivity and solubility. This makes it more versatile in certain chemical reactions and applications compared to its similar compounds .
特性
分子式 |
C5H14N2 |
|---|---|
分子量 |
102.18 g/mol |
IUPAC名 |
1-N'-ethylpropane-1,1-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)7-4-2/h5,7H,3-4,6H2,1-2H3 |
InChIキー |
VNOMDPCICBXCAP-UHFFFAOYSA-N |
正規SMILES |
CCC(N)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



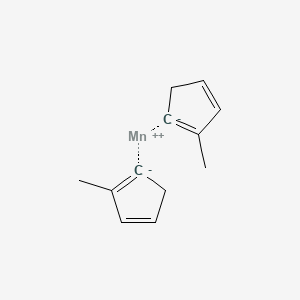
)-](/img/structure/B15341468.png)

